molecular formula C14H22ClN B14559066 1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride CAS No. 61858-19-3

1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride

Cat. No.: B14559066
CAS No.: 61858-19-3
M. Wt: 239.78 g/mol
InChI Key: KBRRMBFCAZDGJZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted piperidine derivatives .

Scientific Research Applications

1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

61858-19-3

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

1,1-dimethyl-2-(4-methylphenyl)piperidin-1-ium;chloride

InChI

InChI=1S/C14H22N.ClH/c1-12-7-9-13(10-8-12)14-6-4-5-11-15(14,2)3;/h7-10,14H,4-6,11H2,1-3H3;1H/q+1;/p-1

InChI Key

KBRRMBFCAZDGJZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC[N+]2(C)C.[Cl-]

Origin of Product

United States

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